1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
CAS No.: 380552-33-0
Cat. No.: VC7028202
Molecular Formula: C15H19N5O2
Molecular Weight: 301.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380552-33-0 |
|---|---|
| Molecular Formula | C15H19N5O2 |
| Molecular Weight | 301.35 |
| IUPAC Name | 1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazine |
| Standard InChI | InChI=1S/C15H19N5O2/c1-11-9-12(2)19(17-11)15-10-13(3-4-14(15)20(21)22)18-7-5-16-6-8-18/h3-4,9-10,16H,5-8H2,1-2H3 |
| Standard InChI Key | JMJWFMJOTXNCFI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₅H₁₉N₅O₂, with a molecular weight of 301.35 g/mol . Its IUPAC name, 1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazine, reflects the integration of three distinct moieties:
-
A 3,5-dimethylpyrazole ring, providing a planar heterocyclic scaffold.
-
A 4-nitrophenyl group, introducing electron-withdrawing properties.
-
A piperazine ring, a flexible nitrogen-containing heterocycle common in CNS-active pharmaceuticals .
The SMILES notation (CC1=CC(=NN1C2=C(C=CC(=C2)N3CCNCC3)N+[O-])C) and InChIKey (JMJWFMJOTXNCFI-UHFFFAOYSA-N) confirm the spatial arrangement . X-ray crystallography data for analogous compounds reveal non-coplanar orientations between the pyrazole and phenyl rings, suggesting conformational flexibility .
Spectral Characteristics
While direct spectroscopic data for this compound are unavailable, related pyrazole-piperazine hybrids exhibit distinctive IR and NMR profiles:
-
IR: CN stretches (~2226 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520–1340 cm⁻¹) .
-
¹H NMR: Piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm), while pyrazole methyl groups appear as singlets (δ 2.1–2.3 ppm) .
-
¹³C NMR: Nitrophenyl carbons show deshielding (δ 120–150 ppm), and pyrazole quaternary carbons appear near δ 140–160 ppm .
Synthetic Methodologies
Triazole-Based Analog Synthesis
The ACS Omega study describes a related method for synthesizing 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives :
-
p-Phenylenediamine reacts with dimethylformamide dimethylacetal (DMFDMA) to form formamidine intermediates.
-
Hydrazine monohydrate cyclizes the intermediate into triazole precursors.
-
Refluxing with triethyl orthoalkylates yields the final triazole derivatives .
This pathway, adaptable for pyrazole systems, highlights the utility of hydrazine-mediated cyclization in heterocycle synthesis.
Yield Optimization Challenges
-
Nitrophenyl reactivity: The electron-deficient nitro group may hinder nucleophilic substitution, necessitating elevated temperatures or catalytic systems .
-
Steric hindrance: 3,5-Dimethylpyrazole’s bulky substituents could reduce coupling efficiency.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 301.35 g/mol | |
| Solubility | Not reported | |
| LogP (Predicted) | ~2.8 (Calculated via PubChem) | |
| Melting Point | Undocumented | — |
The absence of solubility data complicates formulation studies. Analogous nitrophenyl-piperazine compounds exhibit moderate lipid solubility (LogP 2.5–3.5), suggesting potential blood-brain barrier permeability .
Future Research Directions
Synthetic Chemistry
-
Catalyst development: Palladium/copper systems for efficient C–N coupling .
-
Green chemistry: Solvent-free mechanochemical synthesis to improve yield .
Biological Screening
-
In vitro profiling: Antimicrobial, anticancer, and CNS activity assays.
-
ADMET studies: Predictive modeling of absorption and toxicity .
Structural Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume